![molecular formula C19H21NO4S B2526905 Methyl 4-{[(oxan-4-yl)(thiophen-2-yl)methyl]carbamoyl}benzoate CAS No. 2097869-21-9](/img/structure/B2526905.png)
Methyl 4-{[(oxan-4-yl)(thiophen-2-yl)methyl]carbamoyl}benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-{[(oxan-4-yl)(thiophen-2-yl)methyl]carbamoyl}benzoate, also known as MK-2866 or Ostarine, is a selective androgen receptor modulator (SARM) that has been developed for the treatment of muscle wasting and osteoporosis. It is a non-steroidal compound that binds to androgen receptors in the body, which leads to an increase in muscle mass and bone density without the negative side effects associated with traditional anabolic steroids.
Wissenschaftliche Forschungsanwendungen
Crystal Engineering and Phase Transition
Methyl 2-(carbazol-9-yl)benzoate demonstrates unique crystallization properties, undergoing a phase transition under high pressure from a structure with eight molecules per asymmetric unit to a more compact Z′ = 2 structure. This transition to a phase with unfavorable conformations, stabilized by efficient packing under high pressure, highlights the compound's potential in crystal engineering applications, especially in the design of materials with specific crystallographic properties (Johnstone et al., 2010).
Mesomorphic Behaviour and Photoluminescence
A series of compounds including methyl 4-(4-(5-(4-(alkoxy)phenyl)-1,3,4-oxadiazol-2-yl)phenylethynyl)benzoate showcased cholesteric and nematic/smectic A mesophases, alongside wide mesomorphic temperature ranges. These compounds exhibit strong blue fluorescence emission with good photoluminescence quantum yields, suggesting their potential in the development of novel luminescent materials and liquid crystal displays (Han et al., 2010).
Polymer and Electrochromic Applications
Incorporation of thiophene and carbazole units into polymers has been investigated for electrochromic properties and electrical conductivity. Such compounds, through their structural and electrochemical properties, contribute to the development of advanced materials for electronics, including electrochromic devices and solar cells (Aydın & Kaya, 2013; Hu et al., 2013).
Antibacterial and Antifungal Activity
Methyl 7-amino-4-oxo-5-phenyl-2-thioxo-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carboxylates, synthesized via a green synthesis approach, displayed significant in vitro antimicrobial and antifungal activities. This indicates potential applications in the development of new antimicrobial agents (Bhat, Shalla, & Dongre, 2015).
Fluoride Chemosensors
Compounds containing 1,3,4-oxadiazole units have been explored as selective and colorimetric fluoride chemosensors. Their unique spectroscopic and colorimetric properties for fluoride sensing in solutions suggest applications in environmental monitoring and the development of analytical tools for detecting fluoride ions (Ma et al., 2013).
Solar Cell Efficiency Enhancement
Research into copolymers and their application in polymer solar cells has shown that certain molecular structures can significantly enhance the efficiency of these cells. Studies on poly(2-(5-(5,6-bis(octyloxy)-4-(thiophen-2-yl)benzo[c][1,2,5]thiadiazol-7-yl)thiophen-2-yl)-9-octyl-9H-carbazole) and its derivatives suggest the potential of such molecules in improving the performance and efficiency of solar energy devices (Qin et al., 2009).
Eigenschaften
IUPAC Name |
methyl 4-[[oxan-4-yl(thiophen-2-yl)methyl]carbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4S/c1-23-19(22)15-6-4-14(5-7-15)18(21)20-17(16-3-2-12-25-16)13-8-10-24-11-9-13/h2-7,12-13,17H,8-11H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWBQXVDNQZPHHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NC(C2CCOCC2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(4-fluorophenyl)-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2526823.png)

![3-amino-N-(4-ethoxyphenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2526825.png)
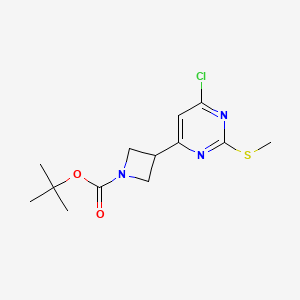

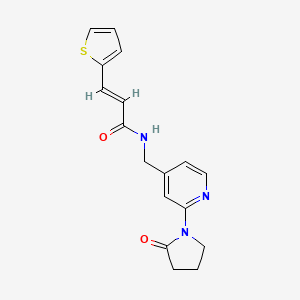
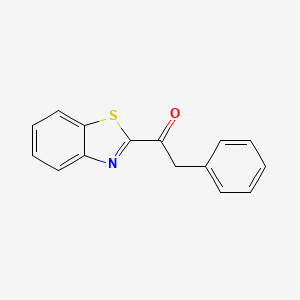
![Lithium(1+) ion imidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B2526832.png)
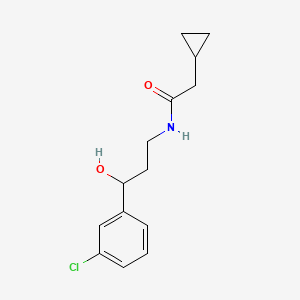
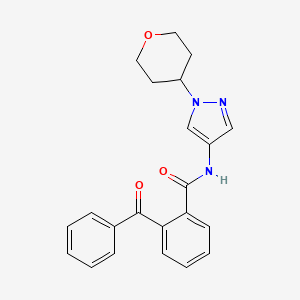

![2-[7,8-dimethyl-2-oxo-4-(2-thienyl)-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2526841.png)


